molecular formula C14H13F2NO2 B3012914 2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol CAS No. 451469-51-5

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol

Cat. No.: B3012914
CAS No.: 451469-51-5
M. Wt: 265.26
InChI Key: PDPXRHUKAXIESG-UHFFFAOYSA-N
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Description

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol is an organic compound with the molecular formula C14H13F2NO2. This compound is characterized by the presence of a difluoroaniline group attached to a methoxybenzenol structure. It is a unique chemical entity that has garnered interest in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol typically involves the reaction of 2,4-difluoroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxybenzenol moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoroaniline
  • 2,5-Difluoroaniline
  • 3,4-Difluoroaniline
  • 2,6-Difluoroaniline

Uniqueness

2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both difluoroaniline and methoxybenzenol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPXRHUKAXIESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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